molecular formula C11H8BrClO B1280356 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde CAS No. 283177-40-2

7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde

Cat. No. B1280356
M. Wt: 271.54 g/mol
InChI Key: DREBHODUJYGSPS-UHFFFAOYSA-N
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Description

The compound "7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde" is a halogenated derivative of dihydronaphthalene featuring both bromine and chlorine atoms as well as an aldehyde functional group. This structure suggests potential reactivity typical of halogenated aromatics and aldehydes, which can be utilized in various organic synthesis reactions to create complex molecules.

Synthesis Analysis

The synthesis of halogenated dihydronaphthalene derivatives can be achieved through different methods. For instance, the direct asymmetric bromination of aldehydes to produce α-bromoaldehydes, which are key intermediates, can be catalyzed by a binaphthyl-based secondary amine, as demonstrated in the one-pot stereoselective synthesis of bromohydrins . Additionally, a gold-catalyzed synthesis involving propargylic carboxylates with halogenated alkynes has been developed to create 1-bromo/chloro-2-carboxy-1,3-dienes, which are highly diastereoselective . These methods highlight the potential pathways that could be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of halogenated naphthalene derivatives can exhibit interesting conformations due to the presence of halogen atoms. For example, theoretical calculations and dynamic NMR studies on heptachloro-7-(dihalomethyl)naphthalenes have revealed the existence of energetically favored conformers, with barriers to rotation of the halogenated methyl groups being significant . This suggests that the molecular structure of "7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde" would also exhibit specific conformations that could be studied using similar techniques.

Chemical Reactions Analysis

The reactivity of halogenated dihydronaphthalene derivatives can be explored through various chemical reactions. For instance, visible-light-induced tandem radical addition-cyclization of alkenyl aldehydes with α-bromocarbonyl compounds has been used to synthesize a set of cyclic ketones, including 3,4-dihydronaphthalen-1(2H)-ones . Moreover, the cycloaddition of 1,6-enynes with 2-bromophenylboronic acids has been employed to synthesize a multi-substituted dihydronaphthalene scaffold . These reactions demonstrate the versatility of halogenated dihydronaphthalene compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of "7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde" can be inferred from related compounds. Halogenated naphthalenes generally have high melting points and are relatively stable. The presence of both bromine and chlorine atoms would influence the compound's reactivity, boiling point, and solubility. The aldehyde group would make the compound more reactive towards nucleophiles and could facilitate further functionalization. The dihydronaphthalene core may impart rigidity to the molecule, affecting its crystal structure and reactivity in solid-state reactions .

Scientific Research Applications

Synthesis of Polyaromatic Compounds

  • Angularly Fused Polyaromatic Compounds : A study by Pathak et al. (2004) demonstrated the synthesis of substituted polyaromatic compounds, involving Suzuki coupling and subsequent reactions with dihydronaphthalenes, a process relevant to 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde (Pathak et al., 2004).

Methodology in Organic Synthesis

  • Synthesis of Arylnaphthalenes : Moleele et al. (2006) described the conversion of α-tetralones into 1-bromo-dihydronaphthalene-2-carbaldehydes, followed by Suzuki coupling reactions, showcasing a methodology relevant to this chemical (Moleele et al., 2006).

Material Science Applications

  • Functionalization of Carbon Nanotubes : Xu et al. (2007) reported the modification of multi-walled carbon nanotubes (MWCNTs) surfaces using a compound similar to 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde, indicating potential applications in material science (Xu et al., 2007).

Novel Synthesis Techniques

  • Tandem Radical Addition-Cyclization : Lu et al. (2017) developed a visible light-induced tandem radical addition-cyclization of alkenyl aldehydes with α-bromocarbonyl compounds, a technique that can be applicable to compounds like 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde (Lu et al., 2017).

Pharmaceutical Applications

  • Retinoid X Receptor-Selective Retinoids : Faul et al. (2001) identified retinoids as potent RXR agonists, using a synthesis approach involving a core structure similar to 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde, which could be relevant for pharmaceutical applications (Faul et al., 2001).

Safety And Hazards

The safety data sheet (SDS) for this compound should be consulted for detailed safety and hazard information . Always handle chemicals with appropriate personal protective equipment and follow safe laboratory practices.

properties

IUPAC Name

7-bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClO/c12-9-4-3-7-1-2-8(6-14)11(13)10(7)5-9/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREBHODUJYGSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C2=C1C=CC(=C2)Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458824
Record name 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde

CAS RN

283177-40-2
Record name 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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